1-Ethyl-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid

Description

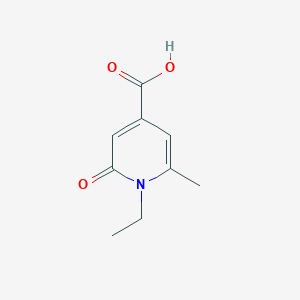

1-Ethyl-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid is a pyridone derivative characterized by a dihydropyridine core with a 2-oxo group, a 4-carboxylic acid substituent, and ethyl and methyl groups at the 1- and 6-positions, respectively. This compound belongs to a class of molecules with applications in medicinal chemistry, materials science, and fluorescence studies due to its electron-deficient aromatic system and hydrogen-bonding capabilities .

Structure

3D Structure

Properties

Molecular Formula |

C9H11NO3 |

|---|---|

Molecular Weight |

181.19 g/mol |

IUPAC Name |

1-ethyl-2-methyl-6-oxopyridine-4-carboxylic acid |

InChI |

InChI=1S/C9H11NO3/c1-3-10-6(2)4-7(9(12)13)5-8(10)11/h4-5H,3H2,1-2H3,(H,12,13) |

InChI Key |

GJUJQMXAXVFQPC-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=CC(=CC1=O)C(=O)O)C |

Origin of Product |

United States |

Biological Activity

1-Ethyl-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid is a compound belonging to the dihydropyridine class, which has garnered attention due to its diverse biological activities. This article aims to explore its biological activity, including antiproliferative properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C₉H₁₁N₁O₃

- CAS Number : 51146-04-4

The dihydropyridine ring system is known for its ability to interact with various biological targets, contributing to its pharmacological properties.

Antiproliferative Activity

Research indicates that dihydropyridine derivatives exhibit significant antiproliferative activity against various cancer cell lines. A study highlighted the relationship between structural modifications in pyridine derivatives and their biological efficacy. The presence of functional groups such as hydroxyl (-OH) and methoxy (-OCH₃) groups was shown to enhance antiproliferative activity by lowering IC₅₀ values (the concentration required to inhibit cell growth by 50%) against cell lines such as HeLa and MDA-MB-231 .

Table 1: IC₅₀ Values of Dihydropyridine Derivatives

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| 1-Ethyl-6-methyl-2-oxo... | HeLa | 0.058 |

| 1-Ethyl-6-methyl-2-oxo... | MDA-MB-231 | 0.0046 |

| 1-Ethyl-6-methyl-2-oxo... | A549 | 0.075 |

The mechanism by which this compound exerts its biological effects is primarily through modulation of calcium channels and interaction with cellular signaling pathways. Dihydropyridines are known to bind to L-type calcium channels, influencing cardiovascular functions and potentially exhibiting protective effects against ischemic damage .

Case Studies

- Cardiovascular Applications : In a clinical trial, a related dihydropyridine compound demonstrated efficacy in reducing blood pressure and improving endothelial function in patients with hypertension. This suggests that structural analogs, including 1-Ethyl-6-methyl derivatives, may have similar cardiovascular benefits.

- Anticancer Research : A study focusing on the antiproliferative effects of various pyridine derivatives found that modifications leading to increased hydrophobicity significantly improved cellular uptake and activity against cancer cells .

Scientific Research Applications

Medicinal Applications

1-Ethyl-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid exhibits a range of biological activities that make it suitable for various medicinal applications:

Antimicrobial Activity

Research has demonstrated that derivatives of the dihydropyridine structure possess significant antimicrobial properties. For instance, studies have shown that compounds with similar structures exhibit activity against Gram-positive bacteria such as Staphylococcus aureus and fungi like Candida albicans . The synthesis of these compounds often involves modifications to enhance their efficacy against specific pathogens.

Antiviral Properties

The compound's structural framework is also conducive to antiviral activity. Similar pyridine derivatives have been investigated for their potential against viral infections, suggesting that this compound may also possess such properties .

Anti-inflammatory Effects

Dihydropyridine derivatives have been explored for their anti-inflammatory effects. The compound's potential to modulate inflammatory pathways could lead to therapeutic applications in treating conditions like arthritis and other inflammatory diseases .

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of ethyl aminocrotonates with malonic acid derivatives. This method allows for the introduction of various functional groups that can enhance the biological activity of the resulting compounds .

Case Study: Antimicrobial Screening

A study conducted on a library of 2-pyridone derivatives, including those similar to this compound, revealed promising antimicrobial activities. The most effective compounds were identified through serial broth dilution methods, with some showing exceptional potency against S. aureus .

Data Table: Biological Activities of Related Compounds

Comparison with Similar Compounds

Key Structural Analogs

The following table summarizes structurally related pyridone derivatives and their distinguishing features:

Physicochemical Properties

- Solubility : The ethyl and methyl substituents in the target compound enhance lipophilicity compared to the hydroxy-substituted analog (99-11-6), which exhibits higher aqueous solubility due to its polar hydroxy group .

- Melting Points : Derivatives with electron-withdrawing groups (e.g., 27a with Cl) show higher melting points (>200°C) due to stronger intermolecular interactions, whereas alkyl-substituted analogs (e.g., 1-methyl) melt at lower temperatures (~215°C) .

Spectroscopic Differences

- NMR : The ethyl group in the target compound produces a triplet (δ ~1.3–1.5 ppm) and quartet (δ ~4.5 ppm) in ¹H NMR, distinct from the singlet of the methyl group in 1-methyl-2-oxo analogs .

- IR : Carboxylic acid C=O stretches appear at ~1720 cm⁻¹, while the 2-oxo group absorbs near 1650 cm⁻¹. Chloro-substituted analogs (e.g., 27a) show additional C-Cl stretches at ~600–800 cm⁻¹ .

Q & A

Q. What are the optimal synthetic routes for 1-Ethyl-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid?

- Methodological Answer : The synthesis of dihydropyridine derivatives often involves multi-step protocols. For analogous compounds, Grignard reagent-based alkylation (e.g., methoxyphenylmagnesium bromide with copper(I) iodide and lithium bromide at -40 °C in THF) is effective for introducing substituents. Subsequent Suzuki cross-coupling reactions with arylboronic acids (using Pd(PPh₃)₄ as a catalyst and anhydrous K₂CO₃ as a base) can further diversify the structure . Alternatively, hydrazide intermediates (e.g., N'-arylidene derivatives) reacted with succinic anhydride in refluxing p-xylene yield fused heterocycles, as demonstrated in related dihydropyrimidine-carboxamide syntheses .

Q. How can spectroscopic techniques (NMR, IR) and X-ray crystallography be employed to characterize this compound?

- Methodological Answer : ¹H NMR (300 MHz, DMSO-d₆) is critical for confirming substituent positions and stereochemistry. For example, methyl groups in similar compounds exhibit distinct doublets (δ ~1.15 ppm), while aromatic protons appear as multiplet signals (δ 6.95–7.13 ppm) . IR spectroscopy identifies functional groups, such as carbonyl stretches (C=O at ~1700 cm⁻¹) and carboxylic acid O-H bonds (~2500–3300 cm⁻¹) . X-ray crystallography resolves absolute configurations, as shown in studies where C–H⋯π interactions and hydrogen bonding patterns define molecular packing .

Q. What purification strategies are recommended for isolating this compound?

- Methodological Answer : Recrystallization from ethanol or ethanol/hexane mixtures is effective for removing impurities, particularly after column chromatography (e.g., using ethyl acetate/hexane gradients). Centrifugation and vacuum drying yield high-purity crystals, as demonstrated in tetrahydroquinoline derivatives . For polar impurities, reverse-phase HPLC with acetonitrile/water mobile phases can further refine purity.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies in bioactivity often arise from variations in assay conditions (e.g., pH, temperature). Standardized protocols, such as those used in vascular inflammation studies for structurally similar metabolites (e.g., 5-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid), should be adopted. Comparative assays under controlled environments (e.g., fixed incubation times, standardized cell lines) and dose-response analyses can clarify dose-dependent effects .

Q. What computational approaches are suitable for studying interactions between this compound and biological targets?

- Methodological Answer :

Molecular docking (e.g., AutoDock Vina) using SMILES/InChI descriptors (e.g.,

InChI=1S/C14H13NO4/...) predicts binding affinities to enzymes or receptors. DFT calculations (B3LYP/6-31G* basis set) optimize geometry and electronic properties, aiding in structure-activity relationship (SAR) studies. For example, tetrazole-substituted analogs show enhanced π-π stacking with hydrophobic pockets, as modeled in related dihydropyridine-carboxylic acids .

Q. How can reaction conditions be optimized to improve yield and selectivity?

- Methodological Answer : Temperature control : Lower temperatures (-40 °C) minimize side reactions during Grignard additions . Catalyst screening : Pd(PPh₃)₄ outperforms other catalysts in Suzuki couplings for aryl group introductions . Solvent selection : Dry toluene or THF enhances reaction efficiency by stabilizing intermediates. Kinetic monitoring via TLC or GC-MS ensures reaction completion before workup .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.